molecular formula C27H34N4O8 B7934327 BOC-ARG(DI-Z)-OH

BOC-ARG(DI-Z)-OH

Cat. No.: B7934327
M. Wt: 542.6 g/mol
InChI Key: FVWNVCDDYWITMG-NRFANRHFSA-N
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Description

BOC-ARG(DI-Z)-OH is a complex organic compound that features multiple functional groups, including guanidino, benzyloxycarbonyl, and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-ARG(DI-Z)-OH typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The benzyloxycarbonyl (Cbz) groups are introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

BOC-ARG(DI-Z)-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl or tert-butoxycarbonyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

BOC-ARG(DI-Z)-OH has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of BOC-ARG(DI-Z)-OH involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The benzyloxycarbonyl and tert-butoxycarbonyl groups serve as protective groups, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

    BOC-ARG(DI-Z)-OH: Unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups.

    (S)-5-(1,3-Bis((benzyloxy)carbonyl)guanidino)-2-amino-pentanoic acid: Lacks the tert-butoxycarbonyl group.

    (S)-5-(guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid: Lacks the benzyloxycarbonyl groups.

Uniqueness

The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups in this compound provides unique reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O8/c1-27(2,3)39-25(35)29-21(22(32)33)15-10-16-31(26(36)38-18-20-13-8-5-9-14-20)23(28)30-24(34)37-17-19-11-6-4-7-12-19/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,35)(H,32,33)(H2,28,30,34)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWNVCDDYWITMG-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN(C(=NC(=O)OCC1=CC=CC=C1)N)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN(/C(=N/C(=O)OCC1=CC=CC=C1)/N)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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